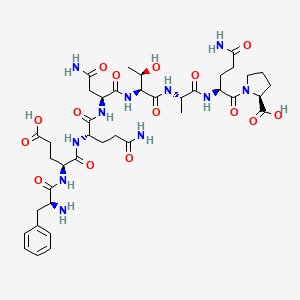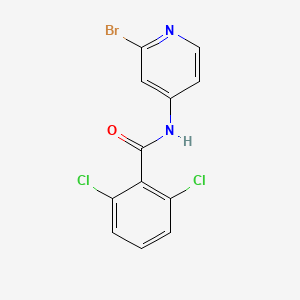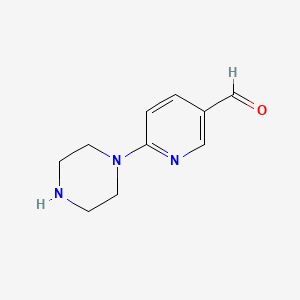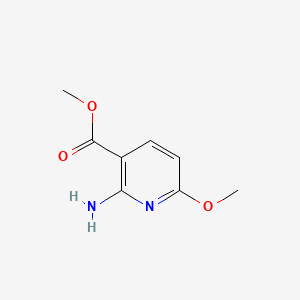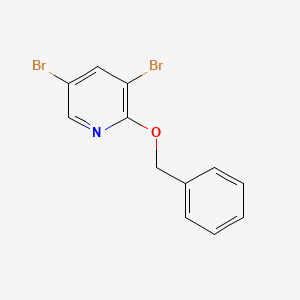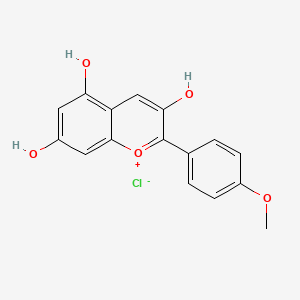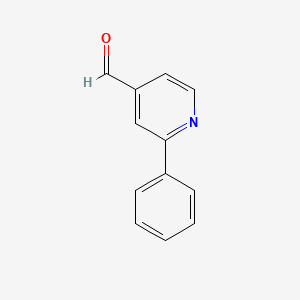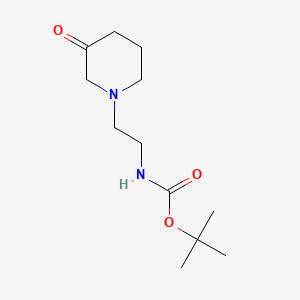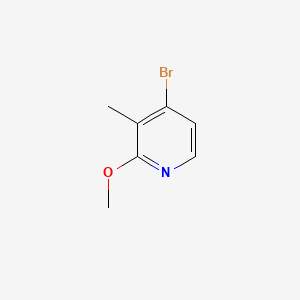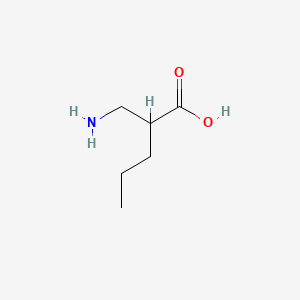
2-(Aminomethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)pentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, where an aminomethyl group is attached to the second carbon atom of the pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)pentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile, 2-(cyanomethyl)pentanoic acid, using a metal catalyst such as palladium on carbon. This method offers high yields and can be easily scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(nitromethyl)pentanoic acid.
Reduction: Formation of 2-(aminomethyl)pentanol.
Substitution: Formation of various N-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)pentanoic acid depends on its specific application. In biological systems, it may act as a precursor to neurotransmitters or other biologically active molecules. The aminomethyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
2-(Aminomethyl)pentanoic acid can be compared with other similar compounds, such as:
2-(Aminomethyl)butanoic acid: This compound has a shorter carbon chain and may exhibit different reactivity and biological activity.
2-(Aminomethyl)hexanoic acid: This compound has a longer carbon chain and may have different solubility and stability properties.
2-(Aminomethyl)propanoic acid: This compound has a branched structure and may show different steric effects in chemical reactions.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(aminomethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVZHUGRMDRKAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
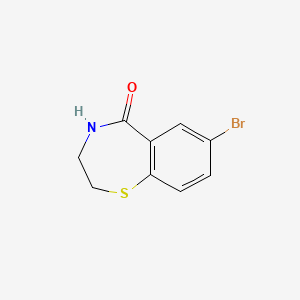
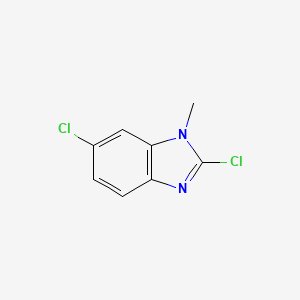
![5-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B595470.png)
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
